molecular formula C13H19NO4S B7628596 3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide

3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide

Cat. No.: B7628596
M. Wt: 285.36 g/mol
InChI Key: CLMQGDYRKXZNLV-UHFFFAOYSA-N
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Description

3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide is an organic compound with the molecular formula C13H19NO4S and a molecular weight of 285.35926 g/mol . This compound is characterized by the presence of an acetyl group, an ethoxypropyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-ethoxypropylamine to form N-(3-ethoxypropyl)benzenesulfonamide. This intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions generally include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.

Scientific Research Applications

3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, benzenesulfonamide derivatives are known to inhibit carbonic anhydrase enzymes, which play a role in regulating pH and ion balance in cells . This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

    N-(3-ethoxypropyl)benzenesulfonamide: Lacks the acetyl group, which may result in different chemical reactivity and biological activity.

    3-acetylbenzenesulfonamide: Lacks the ethoxypropyl group, which may affect its solubility and interaction with biological targets.

    N-(3-ethoxypropyl)-4-methylbenzenesulfonamide: Contains a methyl group on the benzene ring, which can influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-acetyl-N-(3-ethoxypropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-3-18-9-5-8-14-19(16,17)13-7-4-6-12(10-13)11(2)15/h4,6-7,10,14H,3,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMQGDYRKXZNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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